N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide
Description
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a methoxybenzyl group, and a pyrrolidine carboxamide
Properties
Molecular Formula |
C18H20N4O3S |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H20N4O3S/c1-25-14-5-3-2-4-12(14)9-22-10-13(8-15(22)23)16(24)19-18-21-20-17(26-18)11-6-7-11/h2-5,11,13H,6-10H2,1H3,(H,19,21,24) |
InChI Key |
XNDNVIKHZPNHSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CN2CC(CC2=O)C(=O)NC3=NN=C(S3)C4CC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides, under acidic or basic conditions.
Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropyl carbenes.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring is usually formed through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Coupling Reactions: The final compound is obtained by coupling the thiadiazole and pyrrolidine intermediates, often using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, potentially converting it to an alcohol.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, such as cancer, infections, or neurological disorders, due to its ability to modulate specific molecular pathways.
Industry
In industrial applications, the compound could be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts.
Mechanism of Action
The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide likely involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The thiadiazole ring and methoxybenzyl group may play crucial roles in binding to these targets, while the pyrrolidine carboxamide moiety could influence the compound’s overall bioactivity and pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide: Similar structure but with a phenyl group instead of a cyclopropyl group.
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide: Similar structure but with a methyl group instead of a cyclopropyl group.
Uniqueness
The uniqueness of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide lies in its combination of a cyclopropyl group with a thiadiazole ring and a methoxybenzyl-substituted pyrrolidine carboxamide. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C17H23N5O2S
- Molecular Weight : 362.5 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research has indicated that thiadiazole derivatives, including the compound , exhibit notable antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, particularly Mycobacterium tuberculosis (Mtb). The Minimum Inhibitory Concentration (MIC) for related thiadiazole derivatives was reported at 0.045 µg/mL against Mtb strains .
Anti-inflammatory Properties
The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. In vitro studies demonstrated that certain thiadiazole derivatives significantly reduced the expression of COX-1 and COX-2 in inflammatory models. For instance, compounds similar to this compound exhibited a decrease in Prostaglandin E2 (PGE2) levels in carrageenan-induced paw edema models .
Anticancer Activity
Thiadiazole derivatives have been investigated for their anticancer properties. The compound's structural features allow it to interact with various biological targets involved in cancer cell proliferation. Specific studies indicate that related compounds can induce apoptosis in cancer cell lines through mitochondrial pathway activation .
The mechanism underlying the biological activity of this compound involves its ability to cross cellular membranes due to the thiadiazole ring structure. This interaction facilitates binding to specific molecular targets, leading to various pharmacological effects.
Table: Summary of Biological Activities
| Biological Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | MIC = 0.045 µg/mL against Mtb | |
| Anti-inflammatory | Reduced COX-1 and COX-2 expression | |
| Anticancer | Induces apoptosis in cancer cells |
Study on Antimicrobial Activity
A recent study focused on synthesizing and evaluating the antimicrobial efficacy of thiadiazole derivatives against Mtb. The findings revealed that modifications on the thiadiazole ring significantly enhanced antimicrobial potency, suggesting a promising avenue for developing new anti-tubercular agents.
Investigation of Anti-inflammatory Effects
In another study assessing anti-inflammatory properties, compounds structurally related to this compound were tested for their ability to inhibit inflammatory mediators. Results indicated a significant reduction in TNF-alpha levels and PGE2 production compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
